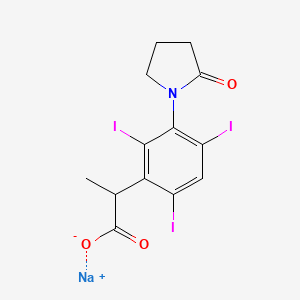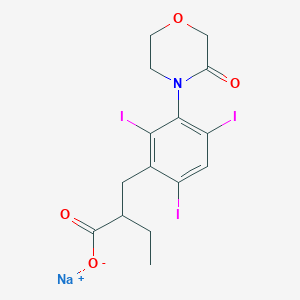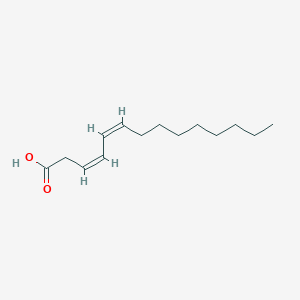
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrrolidinyl group, three iodine atoms, and a hydratropic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt typically involves multiple steps, including the introduction of iodine atoms and the formation of the pyrrolidinyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the iodine atoms or other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pyrrolidinyl group may interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenylacetic acid sodium salt
- 2-[3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl]propionic acid sodium salt
Uniqueness
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
21762-08-3 |
|---|---|
Molekularformel |
C13H11I3NNaO3 |
Molekulargewicht |
632.93 g/mol |
IUPAC-Name |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C13H12I3NO3.Na/c1-6(13(19)20)10-7(14)5-8(15)12(11(10)16)17-4-2-3-9(17)18;/h5-6H,2-4H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
SEWNQZIEABYTII-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)






![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)




![2-[(Triphenylstannyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14706227.png)

